3-(2-Methylphenyl)pyridazine
Description
3-(2-Methylphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 2-methylphenyl group. Pyridazine derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, antihypertensive, and kinase inhibitory activities .
Properties
CAS No. |
922525-26-6 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-methylphenyl)pyridazine |
InChI |
InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-7-4-8-12-13-11/h2-8H,1H3 |
InChI Key |
PVRYAZKFYWMNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
3-(2-Methylphenyl)pyridazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group increases logP compared to unsubstituted pyridazines, enhancing membrane permeability .
- Crystallinity : N-(2-Methylphenyl)-6-pyrazolylpyridazine forms stable crystals with two distinct molecules per asymmetric unit, suggesting conformational flexibility .
- Spectroscopic Profiles : IR and NMR data for 3-aldehyde derivatives reveal shifts correlated with electron-withdrawing substituents (e.g., aldehydes at C3: ν(C=O) ~1700 cm⁻¹) .
Data Tables
Table 1: Structural and Molecular Data of Selected Pyridazine Derivatives
| Compound ID | Substituent Position | Molecular Weight | logP (Predicted) | Bioactivity Highlight |
|---|---|---|---|---|
| 3-(2-Methylphenyl) | C3 | 170.22 | 2.8 | Potential CNS bioavailability |
| F840-0032 | C3, C6 | 374.46 | 3.5 | Kinase inhibition candidate |
| 3e (Aldehyde) | C1, C3 | 197.22 | 1.9 | Antimicrobial (MIC: 2–8 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
